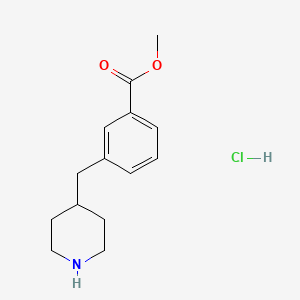

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride

Description

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted at the meta position with a piperidin-4-ylmethyl group. This structure is commonly explored in drug discovery for central nervous system (CNS) targets, as piperidine derivatives often exhibit affinity for neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

methyl 3-(piperidin-4-ylmethyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-3-12(10-13)9-11-5-7-15-8-6-11;/h2-4,10-11,15H,5-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELYWVZYNJNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655173 |

Source

|

| Record name | Methyl 3-[(piperidin-4-yl)methyl]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170373-83-7 |

Source

|

| Record name | Methyl 3-[(piperidin-4-yl)methyl]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Laboratory Preparation

The primary laboratory synthesis of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride involves a nucleophilic substitution reaction between piperidine and methyl 3-bromomethylbenzoate. This method is well-documented and forms the basis for both small-scale and industrial preparations.

-

- Piperidine (nucleophile)

- Methyl 3-bromomethylbenzoate (electrophile)

-

- Base: Triethylamine or similar organic base to neutralize generated HBr

- Solvent: Dichloromethane (DCM) or other aprotic solvents

- Temperature: Typically ambient to slightly elevated (room temperature to 40 °C)

- Reaction time: Several hours (4–24 hours depending on scale and conditions)

Mechanism:

The nucleophilic nitrogen of piperidine attacks the electrophilic benzylic bromide carbon, displacing bromide ion and forming the piperidinylmethyl benzoate ester.-

- The reaction mixture is washed to remove inorganic salts and excess reagents.

- Purification is commonly done by recrystallization or chromatographic techniques.

- Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl) to improve solubility and stability.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Piperidine + Methyl 3-bromomethylbenzoate + Triethylamine in DCM | Nucleophilic substitution to form the base compound |

| 2 | Aqueous workup and extraction | Removal of impurities |

| 3 | Treatment with HCl in ethanol | Formation of hydrochloride salt |

This method is straightforward, reliable, and yields the desired compound with high purity suitable for further applications.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with attention to process optimization for yield, purity, and cost-effectiveness. The reaction is typically carried out in batch reactors or continuous flow systems designed to handle large volumes safely.

Industrial considerations include:

Reactor design: Stainless steel batch reactors with temperature and stirring controls or continuous flow microreactors to enhance mixing and heat transfer.

-

- Use of stoichiometric or slight excess of piperidine to drive reaction completion.

- Controlled addition of reagents to minimize side reactions.

- Use of solvents that facilitate easy separation and recycling.

-

- Crystallization of the hydrochloride salt directly from the reaction mixture or after solvent exchange.

- Filtration and drying under controlled conditions to ensure pharmaceutical-grade purity.

Safety and environmental controls:

- Proper handling of brominated intermediates and HBr by-products.

- Waste treatment to neutralize acidic and organic residues.

Industrial synthesis aligns with Good Manufacturing Practice (GMP) standards to ensure reproducibility and quality.

Alternative Synthetic Approaches and Retrosynthesis

While the primary route involves direct nucleophilic substitution, retrosynthetic analysis and advanced synthesis planning tools suggest alternative pathways, including:

Esterification route: Starting from 3-(piperidin-4-yl)methylbenzoic acid, esterification with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions can yield the methyl ester form, followed by conversion to the hydrochloride salt.

Transfer hydrogenation: For related piperidine derivatives, transfer hydrogenation methods using formaldehyde and palladium catalysts under ambient pressure have been reported, which might be adapted for intermediate preparation in complex synthetic sequences.

These alternative methods may be explored depending on availability of starting materials and desired scale.

Chemical Reaction Analysis and Conditions

The compound's preparation involves key chemical reactions:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Piperidine, methyl 3-bromomethylbenzoate, triethylamine, DCM | Formation of methyl 3-(piperidin-4-ylmethyl)benzoate |

| Salt Formation | Hydrochloric acid in ethanol or ether | Formation of hydrochloride salt for enhanced solubility |

| Esterification (alternative) | 3-(piperidin-4-yl)methylbenzoic acid, methanol, acid catalyst | Formation of methyl ester intermediate |

Data Table: Typical Laboratory Synthesis Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Molar ratio (piperidine: bromide) | 1.1 : 1 | Slight excess piperidine to drive reaction |

| Solvent | Dichloromethane | Aprotic, good solubility for reagents |

| Base | Triethylamine | Neutralizes HBr byproduct |

| Temperature | 20–40 °C | Room temperature to mild heating |

| Reaction time | 6–24 hours | Depends on scale and stirring efficiency |

| Workup | Aqueous extraction, drying | Removal of inorganic salts and impurities |

| Purification | Recrystallization or chromatography | To achieve high purity |

| Salt formation | HCl in ethanol | Converts free base to hydrochloride salt |

Research Findings and Notes on Preparation

The reaction is generally high-yielding and selective under optimized conditions, with minimal side products.

The hydrochloride salt form improves the compound's physical properties, particularly solubility in aqueous media, which is critical for pharmaceutical applications.

The compound can undergo further chemical modifications such as oxidation, reduction, and substitution reactions, making it a versatile intermediate.

Industrial processes emphasize scalability and environmental compliance, including solvent recovery and waste neutralization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation: Utilizing agents like potassium permanganate or chromium trioxide.

- Reduction: Employing lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Involving nucleophiles such as amines or alcohols.

These reactions facilitate the development of new chemical entities with potential applications across different sectors, including pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties useful in treating inflammatory conditions.

- Analgesic Properties: Investigated for pain relief applications, indicating its potential role in pain management therapies .

Pharmaceutical Development

The compound's structural characteristics allow it to interact with various biological receptors and enzymes, making it a candidate for drug development targeting conditions such as:

- Pain Management: Its analgesic properties make it suitable for formulations aimed at alleviating pain.

- Neurological Disorders: Research on piperidine derivatives indicates potential applications in treating neurological conditions, including Alzheimer's disease .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of this compound against a range of bacterial strains. Results demonstrated significant inhibition, suggesting its utility as a lead compound for developing new antibiotics. -

Anti-inflammatory Research:

In vitro assays showed that derivatives of this compound could reduce inflammatory markers in cell cultures, indicating its potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism by which Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 936130-82-4)

- Structural Difference : The piperidinylmethyl group is attached at the para position of the benzoate ring instead of the meta position.

- The molecular formula (C₁₄H₁₉NO₃·HCl) and weight (285.77 g/mol) are identical to the target compound, but positional isomerism could lead to divergent pharmacokinetic profiles .

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride (CAS 1184976-73-5)

- Structural Difference : A methoxy linker (-OCH₂-) bridges the piperidine and benzoate groups, replacing the direct methylene (-CH₂-) linkage.

- Impact: The ether bond introduces flexibility and may reduce metabolic stability compared to the methylene bridge. The molecular formula (C₁₄H₁₉NO₃·HCl) matches the target compound, but the altered connectivity could influence bioavailability .

3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1171683-48-9)

- Structural Difference : The benzoate ester is replaced with a benzamide group, and a methoxy substituent is added at the meta position.

- The molecular weight (270.76 g/mol) is lower than the target compound’s, reflecting the loss of the ester oxygen .

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220033-95-3)

- Structural Difference : Pyrrolidine (a five-membered ring) replaces piperidine, and the substitution is at the para position with an oxygen linker.

- Impact : The smaller pyrrolidine ring increases ring strain and basicity. The molecular weight (257.71 g/mol) is lower, and the altered heterocycle may affect receptor selectivity .

Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6)

- Structural Difference : Lacks the methyl group on the benzoate ester, simplifying the structure.

Data Table: Key Properties of Compared Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Feature |

|---|---|---|---|---|

| Methyl 3-(piperidin-4-ylmethyl)benzoate HCl | C₁₄H₁₉NO₃·HCl | 285.77 | Meta, methylene linker | Piperidine, ester |

| Methyl 4-(piperidin-4-ylmethyl)benzoate HCl | C₁₄H₁₉NO₃·HCl | 285.77 | Para, methylene linker | Positional isomer |

| Methyl 3-(4-piperidinylmethoxy)benzoate HCl | C₁₄H₁₉NO₃·HCl | 285.77 | Meta, methoxy linker | Ether bridge |

| 3-Methoxy-N-(piperidin-4-yl)benzamide HCl | C₁₃H₁₉ClN₂O₂ | 270.76 | Meta, amide | Benzamide, methoxy |

| Methyl 4-(3-pyrrolidinyloxy)benzoate HCl | C₁₂H₁₆ClNO₃ | 257.71 | Para, pyrrolidine | Smaller heterocycle |

Research Findings and Implications

- Positional Isomerism : Para-substituted analogs (e.g., CAS 936130-82-4) may exhibit higher metabolic stability due to reduced steric hindrance in enzyme binding pockets .

- Linker Flexibility : Methoxy-linked compounds (e.g., CAS 1184976-73-5) show varied pharmacokinetics, with ether bonds being prone to oxidative metabolism compared to methylene bridges .

- Heterocycle Effects : Pyrrolidine derivatives (e.g., CAS 1220033-95-3) often demonstrate faster clearance rates due to increased solubility but lower receptor affinity .

- Regulatory Considerations : Safety data from ATSDR and EPA indicate that piperidine derivatives generally require careful handling due to moderate acute toxicity, while amide analogs may pose lower irritancy risks .

Biological Activity

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 269.77 g/mol. The compound features a piperidine ring, which is critical for its biological activity, and a benzoate moiety that enhances its pharmacological properties. The hydrochloride salt form improves solubility and stability in various solvents, making it suitable for pharmaceutical formulations.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

- The compound shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

- Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

3. Analgesic Properties

- The analgesic effects of this compound have been explored, indicating its potential in pain management therapies .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. Its structural similarity to natural ligands allows it to modulate the activity of these targets, influencing various cellular signaling pathways .

Synthesis

The synthesis of this compound typically involves the esterification of 3-(piperidin-4-yl)methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is conducted under reflux conditions to ensure complete conversion .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from key research articles:

Q & A

Q. What are the standard synthetic routes for Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Coupling a piperidine derivative (e.g., 4-piperidinemethanol) with a benzoate precursor via nucleophilic substitution or amidation.

- Step 2: Hydrochloride salt formation using HCl in a polar solvent like ethanol or methanol.

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but require strict moisture control to avoid side reactions .

- Temperature: Elevated temperatures (60–80°C) accelerate coupling but may degrade heat-sensitive intermediates .

- Purification: Column chromatography or recrystallization is essential to isolate the hydrochloride salt with >95% purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Handling: Use gloves, lab coats, and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust .

- Storage:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 210–254 nm) is standard, as exemplified by ≥98% purity checks in similar piperidine derivatives .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to verify ester, piperidine, and methylene linkages .

- LC/MS: Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .

- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition points (~175–180°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., pH, temperature) that affect receptor binding. For example, piperidine derivatives show pH-dependent solubility, altering bioavailability .

- Step 2: Cross-reference with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify shared mechanisms or off-target effects .

- Step 3: Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to confirm activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering stability .

- Prodrug Design: Modify the ester group (e.g., replace methyl with a hydrolyzable moiety) to improve metabolic release .

- Nanoparticle Encapsulation: Lipid-based carriers can increase bioavailability, as demonstrated for related piperidine drugs .

Q. How can computational modeling predict reactivity with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .

- MD Simulations: Assess conformational stability of the piperidine ring in physiological conditions, which influences binding affinity .

- ADMET Prediction: Tools like SwissADME evaluate metabolic pathways and toxicity risks .

Key Considerations for Researchers

- Contradictions in Data: Variations in biological activity may stem from differences in assay protocols or impurity profiles. Always cross-check with NMR/HPLC data .

- Safety: Despite limited toxicity data, assume acute toxicity (LD50 ~300 mg/kg in rodents) based on structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.